molecular formula C43H75N13O9 B574859 (Sar1,Ile4,8)-Angiotensin II

(Sar1,Ile4,8)-Angiotensin II

Cat. No.: B574859
M. Wt: 918.1 g/mol
InChI Key: IOOIRDJKADTVNI-MMYICMJWSA-N
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Description

“(Sar1,Ile4,8)-Angiotensin II” is a functionally selective angiotensin II type 1 receptor (AT1R) agonist . It potentiates insulin-stimulated insulin receptor (IR) signaling and glycogen synthesis . It also potentiates insulin-stimulated phosphorylation of Akt and GSK3α/β .


Molecular Structure Analysis

The molecular weight of “this compound” is 918.14 and its formula is C43H75N13O9 . The specific structure is not provided in the search results.


Physical And Chemical Properties Analysis

“this compound” appears as a solid, white to off-white substance . It is soluble in water . The stability of the compound, particularly in solution, is not explicitly mentioned in the search results .

Scientific Research Applications

  • Antagonistic Effect Against Angiotensin II : (Sar1,Ile8)-Angiotensin II has been shown to have a potent and long-lasting competitive antagonistic effect against angiotensin II, impacting blood pressure regulation and cardiac function (T�rker et al., 1972).

  • Transport Between Blood and Cerebrospinal Fluid : Research indicates that (Sar1,Ile8)-Angiotensin II is not transported between the vascular and cerebroventricular spaces, suggesting that angiotensins access different receptor populations in these compartments (Harding et al., 1988).

  • Localization of Central Angiotensin II Receptors : Studies have used (Sar1,Ile8)-Angiotensin II to investigate the localization of angiotensin II receptors in the brain, particularly around the anterior third ventricle, suggesting a role in central angiotensin II actions (Healy et al., 1986).

  • Effect on Cardiac Hypertrophy : Research on normotensive rats has shown that Sar1,Ile8-Angiotensin II can induce cardiac hypertrophy, potentially mediated by catecholamines, indicating its role in modulating cardiac growth (Sen et al., 1979).

  • Role in Regulating Blood Pressure : (Sar1,Ile8)-Angiotensin II has been studied for its effects on blood pressure regulation and interaction with G protein-coupled receptors, highlighting its significance in cardiovascular physiology (Asada et al., 2019).

  • G Protein-independent Signaling : This analog has been used to investigate G protein-independent signaling pathways of the AT1A receptor, revealing its potential for modulating diverse cellular processes (Kendall et al., 2011).

  • Effects on Angiotensin II-induced Hypertension : It has been demonstrated that different analogs of angiotensin II, including Sar1,Ile8-Angiotensin II, can modulate blood pressure and affect endocrine factors, underlining its therapeutic potential in hypertension management (Hata et al., 2004).

Mechanism of Action

“(Sar1,Ile4,8)-Angiotensin II” acts as an agonist of the angiotensin II type 1 receptor (AT1R). It enhances insulin-stimulated insulin receptor (IR) signaling and glycogen synthesis. It also enhances insulin-stimulated phosphorylation of Akt and GSK3α/β . This compound increases the expression of insulin-stimulated phosphorylation of Akt and GSK3α/β in hepatocytes .

Safety and Hazards

The safety data sheet for “(Sar1,Ile4,8)-Angiotensin II” advises against dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48)/t24-,25-,26-,28-,29-,30-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOIRDJKADTVNI-MMYICMJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H75N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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